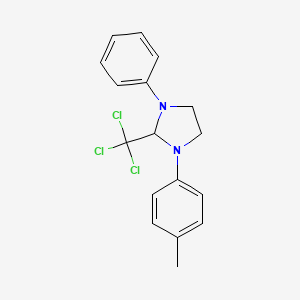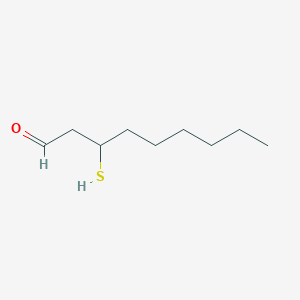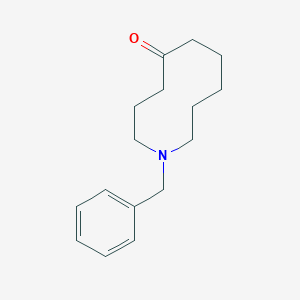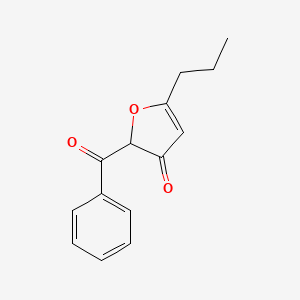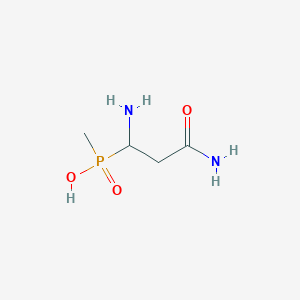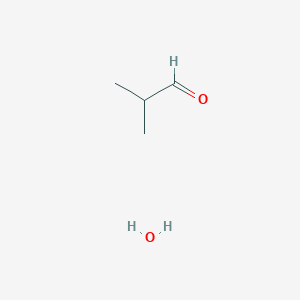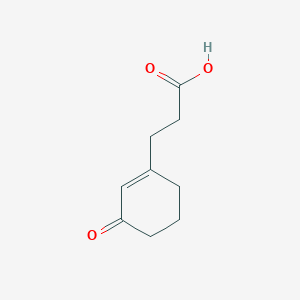
(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium is a complex organophosphorus compound It is characterized by the presence of chloroethoxy and dichloro-ethoxy groups attached to an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium typically involves the reaction of chloroethanol with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonium salts.
Scientific Research Applications
(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of (2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethane, 1,2-dichloro-1-ethoxy-
- 1,2-Bis(2-chloroethoxy)ethane
- Ethanol, 2-[2-(2-chloroethoxy)ethoxy]-
Uniqueness
(2-Chloroethoxy)(1,1-dichloro-2-ethoxy-2-oxoethyl)oxophosphanium is unique due to its specific combination of chloroethoxy and dichloro-ethoxy groups attached to an oxophosphanium core
Properties
CAS No. |
61264-38-8 |
|---|---|
Molecular Formula |
C6H9Cl3O4P+ |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-chloroethoxy-(1,1-dichloro-2-ethoxy-2-oxoethyl)-oxophosphanium |
InChI |
InChI=1S/C6H9Cl3O4P/c1-2-12-5(10)6(8,9)14(11)13-4-3-7/h2-4H2,1H3/q+1 |
InChI Key |
NKFNMVOMTYDKHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C([P+](=O)OCCCl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)
